N-methyl-1,2-dihydroacenaphthylen-1-amine hydrochloride
Overview
Description
N-methyl-1,2-dihydroacenaphthylen-1-amine hydrochloride is a chemical compound with the molecular formula C13H15N·HCl It is a derivative of acenaphthene, a polycyclic aromatic hydrocarbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1,2-dihydroacenaphthylen-1-amine hydrochloride typically involves the reaction of acenaphthene with methylamine under specific conditions. One common method includes the following steps:
Oxidation of Acenaphthene: Acenaphthene is oxidized to acenaphthoquinone using an oxidizing agent such as potassium permanganate or chromium trioxide.
Reduction and Methylation: The acenaphthoquinone is then reduced to 1,2-dihydroacenaphthylen-1-amine using a reducing agent like sodium borohydride. This intermediate is subsequently methylated using methyl iodide to form N-methyl-1,2-dihydroacenaphthylen-1-amine.
Formation of Hydrochloride Salt: The final step involves the addition of hydrochloric acid to the N-methyl-1,2-dihydroacenaphthylen-1-amine to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-methyl-1,2-dihydroacenaphthylen-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Methylating Agents: Methyl iodide, dimethyl sulfate.
Major Products
Oxidation: Formation of acenaphthoquinone derivatives.
Reduction: Formation of dihydroacenaphthene derivatives.
Substitution: Formation of various substituted acenaphthene derivatives.
Scientific Research Applications
N-methyl-1,2-dihydroacenaphthylen-1-amine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Studies: It is employed in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of N-methyl-1,2-dihydroacenaphthylen-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Acenaphthene: The parent compound from which N-methyl-1,2-dihydroacenaphthylen-1-amine hydrochloride is derived.
Acenaphthoquinone: An oxidized form of acenaphthene, used as an intermediate in the synthesis of various derivatives.
N-methyl-1,2-dihydroacenaphthylen-1-amine: The non-hydrochloride form of the compound.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its non-hydrochloride counterpart.
Properties
IUPAC Name |
N-methyl-1,2-dihydroacenaphthylen-1-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N.ClH/c1-14-12-8-10-6-2-4-9-5-3-7-11(12)13(9)10;/h2-7,12,14H,8H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVFMESIPVWQCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CC2=CC=CC3=C2C1=CC=C3.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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